molecular formula C19H23N3O3S B313278 N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Cat. No.: B313278
M. Wt: 373.5 g/mol
InChI Key: ZSCWRUPPVWQKHT-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a complex organic compound with a unique structure that includes a thienylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylpropyl isocyanate to form the urea derivative. Finally, the thienylacetamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
  • N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-2-methylpropyl)-2-phenylacetamide

Uniqueness

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is unique due to its specific structural features, such as the thienylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C19H23N3O3S/c1-13(2)18(21-17(23)11-15-8-6-10-26-15)19(24)22-20-12-14-7-4-5-9-16(14)25-3/h4-10,12-13,18H,11H2,1-3H3,(H,21,23)(H,22,24)/b20-12-

InChI Key

ZSCWRUPPVWQKHT-NDENLUEZSA-N

Isomeric SMILES

CC(C)C(C(=O)N/N=C\C1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

Canonical SMILES

CC(C)C(C(=O)NN=CC1=CC=CC=C1OC)NC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.